molecular formula C9H14N4 B2519649 2-[(Piperazin-1-yl)methyl]pyrazine CAS No. 1083300-35-9

2-[(Piperazin-1-yl)methyl]pyrazine

Cat. No.: B2519649
CAS No.: 1083300-35-9
M. Wt: 178.239
InChI Key: UMSBILFYXUYRGS-UHFFFAOYSA-N
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Description

2-[(Piperazin-1-yl)methyl]pyrazine is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a pyrazine ring attached to a piperazine moiety via a methylene bridge

Mechanism of Action

Target of Action

It is known that piperazine derivatives have a wide range of biological and pharmaceutical activity . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

It is known to be a metabolite of buspirone , which suggests it may have similar interactions with its targets

Biochemical Pathways

It is known to be used as a derivatization reagent for the carboxyl groups on peptides . This suggests that it may play a role in the modification of proteins and could potentially affect various biochemical pathways.

Pharmacokinetics

As a metabolite of buspirone , it may share similar pharmacokinetic properties

Result of Action

Given its use as a derivatization reagent for the carboxyl groups on peptides , it may play a role in the modification of proteins, potentially affecting their function and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperazin-1-yl)methyl]pyrazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a 1,2-diamine derivative with a sulfonium salt in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through an aza-Michael addition, followed by intramolecular cyclization to form the piperazine ring .

Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an isocyanide, an aldehyde, and a carboxylic acid to form the desired piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Piperazin-1-yl)methyl]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in various substituted pyrazine or piperazine derivatives.

Scientific Research Applications

2-[(Piperazin-1-yl)methyl]pyrazine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Piperazin-1-yl)methyl]pyrazine is unique due to its specific chemical structure, which combines a pyrazine ring with a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13/h1-2,7,10H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSBILFYXUYRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083300-35-9
Record name 2-[(piperazin-1-yl)methyl]pyrazine
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